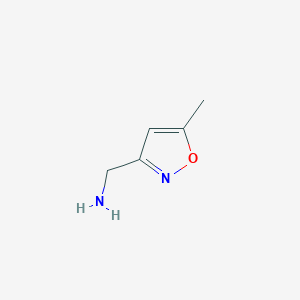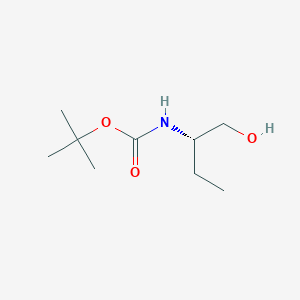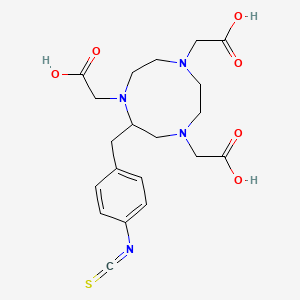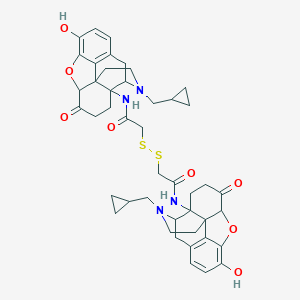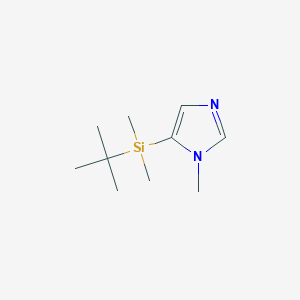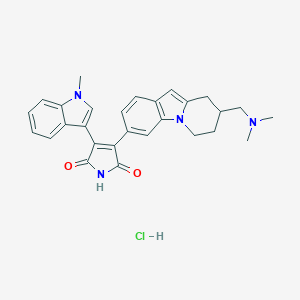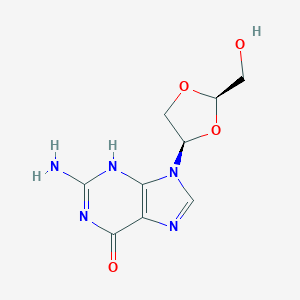
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, also known as APM, is a chemical compound that has been widely used in scientific research. It is a purine analog and a nucleoside analogue that has been used as a tool in molecular biology and biochemistry to study various biological processes.
Mechanism Of Action
The mechanism of action of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is based on its structural similarity to purine and nucleoside analogs. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA during replication and transcription, respectively. Once incorporated, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with the normal function of these molecules, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol depend on its concentration and the specific biological process being studied. At low concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA without significant effects on their function. At higher concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with DNA and RNA synthesis, leading to DNA damage, cell cycle arrest, and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its structural similarity to purine and nucleoside analogs, which allows for the study of various biological processes. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its potential toxicity at high concentrations, which can lead to false-positive results. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be rapidly metabolized in vivo, limiting its use in animal models.
Future Directions
There are several future directions for the use of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in scientific research. One potential application is the study of DNA repair mechanisms, as (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can induce DNA damage. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used as a tool to study the mechanism of action of various enzymes involved in DNA and RNA synthesis. Finally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used in the development of new drugs that target DNA and RNA synthesis pathways, as well as in the development of new diagnostic tools for cancer and other diseases.
Conclusion
In conclusion, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, or (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, is a chemical compound that has been widely used in scientific research. It has been used as a tool to study various biological processes, including DNA and RNA synthesis, enzyme mechanisms, and DNA repair mechanisms. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has several advantages, including its structural similarity to purine and nucleoside analogs and its cost-effectiveness. However, it also has limitations, including its potential toxicity at high concentrations and its rapid metabolism in vivo. Overall, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is a valuable tool for scientific research, with several potential future directions for its use.
Synthesis Methods
The synthesis method of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol involves the reaction of 2-amino-6-chloropurine with 1,3-dioxolane-2-methanol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction leads to the formation of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, which can be purified by column chromatography.
Scientific Research Applications
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been widely used in scientific research as a tool to study various biological processes. It has been used as a substrate for DNA polymerases, as it can be incorporated into DNA during replication. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has also been used as a tool to study the structure and function of RNA, as it can be incorporated into RNA during transcription. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been used to study the mechanism of action of various enzymes, such as kinases and phosphatases.
properties
CAS RN |
145514-01-8 |
|---|---|
Product Name |
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol |
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-17-5(1-15)18-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5-/m1/s1 |
InChI Key |
DXNPMWVLIOKPNO-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=C2NC(=NC3=O)N |
synonyms |
(4-2-aminopurin-9-yl)-1,3-dioxolane-2-methanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




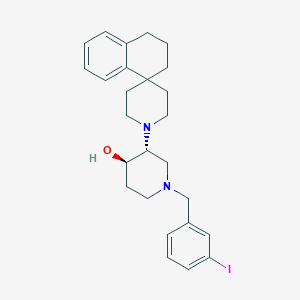
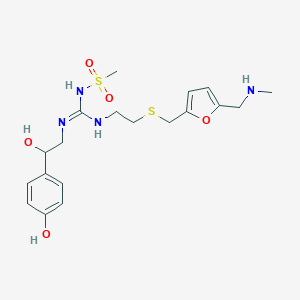
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)

